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Executive Summary

Cobitolimod is a first-in-class, topically administered Toll-like receptor 9 (TLR9) agonist
developed by InDex Pharmaceuticals for the treatment of moderate to severe ulcerative colitis
(UC). As a DNA-based oligonucleotide, cobitolimod was designed to exert a local anti-
inflammatory effect in the large intestine, thereby inducing mucosal healing and alleviating the
clinical symptoms of UC. The mechanism of action involves the modulation of the local immune
environment, specifically by balancing the Th17/Treg cell response and inducing the production
of the anti-inflammatory cytokine IL-10. Despite promising results in Phase llb clinical trials, the
Phase 11l CONCLUDE program was discontinued due to the unlikelihood of meeting its primary
endpoint. This whitepaper provides an in-depth technical guide to the discovery, mechanism of
action, and clinical development of cobitolimod, presenting available data, experimental
protocols, and visualizations of key pathways and workflows.

Discovery and Preclinical Development
The DIMS Platform and Candidate Selection

Cobitolimod emerged from InDex Pharmaceuticals' proprietary DNA-based
ImmunoModulatory Sequences (DIMS) platform. This platform is built on a portfolio of
oligonucleotides that act as immunomodulatory agents by targeting TLR9.[1][2][3] The DIMS
compounds are designed to mimic microbial DNA, the natural ligand for TLR9, to modulate
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immune responses.[2] The development process for new DIMS compounds involves screening
for desired immunomodulatory effects in various inflammatory disease models.[3] While
specific details of the high-throughput screening and selection process that identified
cobitolimod (also known as Kappaproct® and DIMS0150) are proprietary, the overarching
goal was to identify a TLR9 agonist with a potent local anti-inflammatory effect and a favorable
safety profile.[2][4]

Preclinical Pharmacology

The anti-inflammatory effects of cobitolimod were evaluated in the dextran sulfate sodium
(DSS)-induced colitis mouse model, a widely used and well-characterized model that mimics
many aspects of human ulcerative colitis.[5][6]

Experimental Protocol: DSS-Induced Colitis in Mice

A generalized protocol for inducing acute colitis using DSS is as follows:

Animal Model: C57BL/6 or BALB/c mice (typically 8 weeks old) are commonly used.[5]

¢ Induction of Colitis: Mice are administered DSS (molecular weight 36-50 kDa) dissolved in
their drinking water. The concentration of DSS can range from 1.5% to 5.0% (w/v) depending
on the mouse strain and the desired severity of colitis.[5][7] The DSS solution is typically
provided for a period of 5 to 7 days.[7][8]

o Cobitolimod Administration: Cobitolimod or a placebo is administered rectally to the mice.
In preclinical studies, rectal administration was performed on specific days following DSS
induction (e.g., days 4 and 8).

e Monitoring and Assessment: The severity of colitis is monitored daily by recording body
weight, stool consistency, and the presence of blood in the stool. These parameters are often
combined into a Disease Activity Index (DAI).[9]

« Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are
collected for macroscopic evaluation (e.g., length, presence of ulcers) and histological
analysis. Colon tissue can also be processed for cytokine analysis (e.g., ELISA, gPCR) and
immunohistochemistry.[5]
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Preclinical Findings

In the DSS-induced colitis model, rectal administration of cobitolimod led to a dose-dependent

amelioration of colitis. The key findings from these preclinical studies are summarized below.

Parameter

Cobitolimod Effect

Reference

Body Weight Loss

Significantly reduced body
weight loss compared to

placebo-treated mice.

Disease Activity Index (DAI)

Reduced DAI scores from day
6 onwards compared to

placebo.

Endoscopic Inflammatory

Score

Diminished signs of

endoscopic inflammation.

Histopathological Score

Significantly reduced
histological signs of

inflammation.

Mucosal Cytokine and Cell

Populations

- Upregulation of IL-10. -
Suppression of IL-17 signaling
pathways. - Significant
decrease in mucosal Th17 and
IL-17+ cells. - Significant
increase in mucosal FoxP3+

and IL-10+ cells.

These preclinical results provided a strong rationale for the clinical development of

cobitolimod in ulcerative colitis.

Mechanism of Action

Cobitolimod is a synthetic, single-stranded DNA oligonucleotide that functions as a TLR9

agonist.[3] TLR9 is an endosomal receptor primarily expressed on immune cells such as B

cells, plasmacytoid dendritic cells (pDCs), and macrophages, as well as on intestinal epithelial

cells. Its natural ligand is unmethylated CpG DNA, which is common in bacteria and viruses.
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TLR9 Signaling Pathway

Upon binding to cobitolimod within the endosome, TLR9 undergoes a conformational change
and initiates a downstream signaling cascade. The primary signaling pathway is dependent on
the adaptor protein MyD88.
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The activation of TLR9 by cobitolimod leads to the recruitment of MyD88, which in turn
recruits and activates members of the IRAK family of kinases (IRAK4 and IRAK1). This leads to
the activation of TRAF6 and subsequently the TAK1 complex, which activates both the NF-kB
and MAPK signaling pathways. In plasmacytoid dendritic cells, MyD88 also forms a complex
with IRF7, leading to its phosphorylation and activation. The activation of these transcription
factors results in the production of a variety of cytokines, including both pro- and anti-
inflammatory cytokines, as well as type | interferons.[2]

Immunomodulatory Effects in Ulcerative Colitis

The therapeutic effect of cobitolimod in ulcerative colitis is attributed to its ability to rebalance
the local immune response in the colon. The key immunomodulatory effects are:

e Induction of IL-10: Cobitolimod stimulates the production of the anti-inflammatory cytokine
IL-10 by various immune cells, including regulatory T cells (Tregs) and wound-healing
macrophages.[2] IL-10 plays a crucial role in suppressing inflammatory responses in the gut.

e Balancing the Th17/Treg Response: Ulcerative colitis is often associated with an imbalance
between pro-inflammatory Th17 cells and anti-inflammatory Tregs. Cobitolimod has been
shown to suppress the Th17 cell response and promote the differentiation and function of
Tregs, thereby shifting the balance towards an anti-inflammatory state.[2]

e Suppression of Pro-inflammatory Cytokines: By inducing an anti-inflammatory environment,
cobitolimod leads to a reduction in the levels of pro-inflammatory cytokines such as IL-17
and IL-6.[2]
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Experimental Protocol: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
A general protocol for stimulating PBMCs to assess cytokine production is as follows:

« |solation of PBMCs: PBMCs are isolated from whole blood using density gradient
centrifugation (e.g., with Ficoll-Paque).[10]

o Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640)
supplemented with serum and antibiotics.[10]

o Stimulation: The cells are stimulated with various concentrations of cobitolimod or control
substances. Other stimulants like lipopolysaccharide (LPS) or phytohemagglutinin (PHA) can
be used as positive controls.[11]

e Incubation: The cells are incubated for a defined period (e.g., 4 to 48 hours) at 37°C in a
CO2 incubator.[12][13]

e Analysis of Cytokine Production:

o ELISA: The concentration of secreted cytokines in the cell culture supernatant is
measured using enzyme-linked immunosorbent assay (ELISA) kits.

o Intracellular Cytokine Staining (ICS) and Flow Cytometry: To identify the specific cell types
producing cytokines, a protein transport inhibitor (e.g., Brefeldin A) is added during the last
few hours of stimulation. The cells are then stained for surface markers and intracellular
cytokines and analyzed by flow cytometry.[12]

Clinical Development

Cobitolimod has been evaluated in several clinical trials for the treatment of moderate to

severe ulcerative colitis.

Phase lIb CONDUCT Study

The CONDUCT study was a randomized, double-blind, placebo-controlled, dose-ranging
Phase IIb study to evaluate the efficacy and safety of cobitolimod for induction of remission in
patients with moderate to severe, left-sided ulcerative colitis.[14]
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Study Design

Screening
(N=213)
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o Patient Population: 213 patients with moderate to severe, left-sided active ulcerative colitis
who had not responded to conventional therapy.[15]

e Treatment Arms: Patients were randomized to receive rectal enemas of placebo or one of
four different cobitolimod dosing regimens.[15]

e Primary Endpoint: The primary endpoint was clinical remission at week 6, defined by the
modified Mayo score.[14]

Efficacy Results

The CONDUCT study met its primary endpoint, with the highest dose of cobitolimod
demonstrating a statistically significant improvement in clinical remission compared to placebo.
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Treatment Group Clinical Remission Rate at Week 6 (%)
Placebo 6.8

Cobitolimod 30mg x 2 12.5

Cobitolimod 125mg x 2 4.7

Cobitolimod 125mg x 4 9.5

Cobitolimod 250mg x 2 21.4

Safety Results

Cobitolimod was well-tolerated in all dose groups, with no significant differences in the safety
profile compared to placebo.[15]

Phase Ill CONCLUDE Program

Based on the positive results of the CONDUCT study, InDex Pharmaceuticals advanced
cobitolimod into a pivotal Phase Il program called CONCLUDE.[16]

Study Design

The CONCLUDE program was designed as a randomized, double-blind, placebo-controlled
study to evaluate the efficacy and safety of cobitolimod in patients with moderate to severe
left-sided ulcerative colitis.[16] The program was intended to include two induction studies and
a maintenance study. The primary endpoint for the induction studies was clinical remission at
week 6.[17]

Discontinuation of the Program

In November 2023, InDex Pharmaceuticals announced the termination of the Phase IlI
CONCLUDE program. The decision was based on the recommendation of an independent data
monitoring committee, which concluded after a planned futility analysis that the study was
unlikely to meet its primary endpoint.[16]

Pharmacokinetic Studies
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A pharmacokinetic (PK) study was conducted to evaluate the systemic uptake of cobitolimod
following rectal administration in patients with moderate to severe ulcerative colitis.[18][19]

Study Design and Results
» Patient Population: 7 patients with moderate to severe ulcerative colitis.[18]
e Dosing: Patients received two doses of 500 mg of cobitolimod.[18]

e Findings: The study confirmed the limited systemic uptake of cobitolimod, with the majority
of patients having undetectable levels of the drug in their plasma after 8 hours.[18][19] This
low systemic exposure is consistent with the favorable safety profile observed in clinical
trials. Interestingly, 4 out of the 7 patients in this small study achieved clinical remission at
week 6.[18][19]

Conclusion

Cobitolimod represents a novel, targeted approach to the treatment of ulcerative colitis by
leveraging the immunomodulatory properties of TLR9 agonism. Its mechanism of action,
centered on the induction of IL-10 and the rebalancing of the Th17/Treg axis, showed
considerable promise in preclinical models and early-phase clinical trials. The positive results of
the Phase IIb CONDUCT study provided strong evidence of its potential efficacy and safety.
However, the disappointing outcome of the Phase Il CONCLUDE program highlights the
challenges of translating promising mid-stage clinical data into late-stage success, particularly
in a complex and heterogeneous disease like ulcerative colitis. Despite the discontinuation of
its development for UC, the extensive research conducted on cobitolimod has contributed
valuable insights into the role of TLR9 in intestinal inflammation and provides a foundation for
future research in this area.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b12765209#discovery-and-development-of-
cobitolimod]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12765209#discovery-and-development-of-cobitolimod
https://www.benchchem.com/product/b12765209#discovery-and-development-of-cobitolimod
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12765209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12765209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

